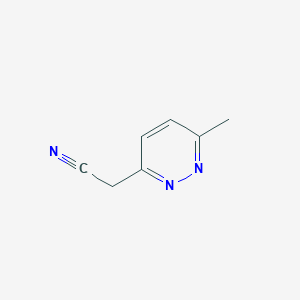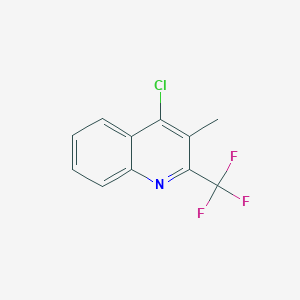
4-Chloro-3-methyl-2-(trifluoromethyl)quinoline
Descripción general
Descripción
“4-Chloro-3-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1344242-18-7 . It has a molecular weight of 245.63 .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, trifluoromethylpyridines, which share some structural similarities with the compound , have been synthesized using Pd-catalyzed coupling reactions . Another method involves the cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-methyl-2-(trifluoromethyl)quinoline” can be represented by the SMILES string FC(F)(F)c1cc(Cl)c2ccccc2n1 . The InChI code for this compound is 1S/C11H7ClF3N/c1-6-9(12)7-4-2-3-5-8(7)16-10(6)11(13,14)15/h2-5H,1H3 .
Physical And Chemical Properties Analysis
“4-Chloro-3-methyl-2-(trifluoromethyl)quinoline” is a solid substance at room temperature . It has a molecular weight of 245.63 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study conducted by Kategaonkar et al. (2010) focused on synthesizing new derivatives of quinoline and evaluating their antifungal and antibacterial activity. The study demonstrated that most of these compounds showed significant activity against tested strains, highlighting the potential of quinoline derivatives in antimicrobial applications (Kategaonkar et al., 2010).
Structural and Functional Studies
The research by Khodair et al. (1999) explored the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines. They found that quinoline derivatives have a broad range of biological properties, such as antimalarial, antibacterial, antihypertensive, antitumor, and fungicidal activities. This study highlights the versatility of quinoline derivatives in medicinal chemistry (Khodair et al., 1999).
Photochemical Reactions
Ono and Hata (1983) investigated the photochemical reactions of 2-(dimethylcarbamoyl)quinolines. Their study revealed that the introduction of a chlorine atom at the 4-position of the quinoline nucleus increases the yield of certain products, providing insights into the photochemical properties of quinolines (Ono & Hata, 1983).
Crystal Structure and Anti-bacterial Activity
Ghosh et al. (2020) studied the crystal structure of a laboratory-synthesized quinoline-triazole derivative. They found that the compound displayed moderate antibacterial activity against different bacterial strains, indicating the potential of quinoline derivatives in developing new antibacterial agents (Ghosh et al., 2020).
Synthesis of Biologically Important Derivatives
D'Souza et al. (2020) synthesized a series of quinoline incorporated triazole derivatives and evaluated their antimicrobial activities. Some of the novel compounds exhibited significant bioactivity, suggesting the importance of quinoline derivatives in pharmaceutical applications (D'Souza et al., 2020).
Regioselective SNAr Reaction
Zhao and Zhou (2010) demonstrated the regioselective SNAr reaction of poly-halo-quinoline-3-carboxylates with various nucleophiles. This study contributes to the understanding of the chemical behavior of quinoline derivatives under different reaction conditions (Zhao & Zhou, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-3-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-9(12)7-4-2-3-5-8(7)16-10(6)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAVEWYIIPDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



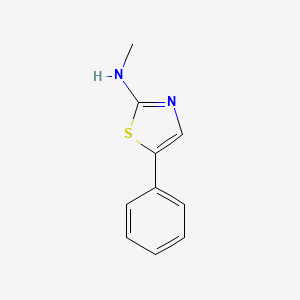
![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)
![[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1428859.png)
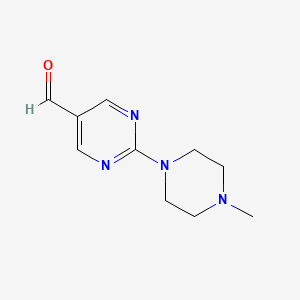
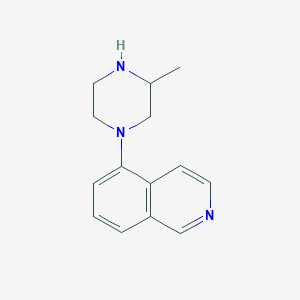
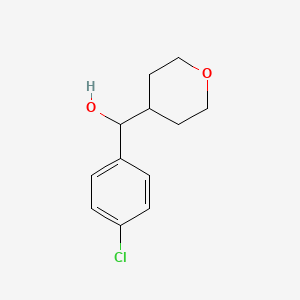
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)
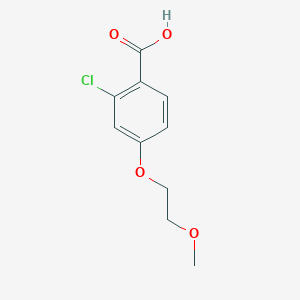
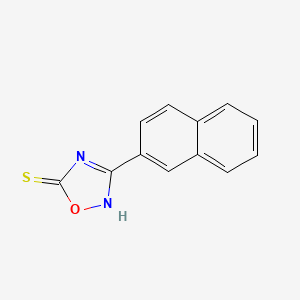
![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)
![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)
![(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol](/img/structure/B1428875.png)
